2-(4-Fluorophenyl)-1-pentyl-1H-imidazo[4,5-b]quinoxaline 2-(4-Fluorophenyl)-1-pentyl-1H-imidazo[4,5-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 847367-01-5
VCID: VC0356442
InChI: InChI=1S/C20H19FN4/c1-2-3-6-13-25-19(14-9-11-15(21)12-10-14)24-18-20(25)23-17-8-5-4-7-16(17)22-18/h4-5,7-12H,2-3,6,13H2,1H3
SMILES: CCCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)F
Molecular Formula: C20H19FN4
Molecular Weight: 334.4g/mol

2-(4-Fluorophenyl)-1-pentyl-1H-imidazo[4,5-b]quinoxaline

CAS No.: 847367-01-5

Main Products

VCID: VC0356442

Molecular Formula: C20H19FN4

Molecular Weight: 334.4g/mol

2-(4-Fluorophenyl)-1-pentyl-1H-imidazo[4,5-b]quinoxaline - 847367-01-5

CAS No. 847367-01-5
Product Name 2-(4-Fluorophenyl)-1-pentyl-1H-imidazo[4,5-b]quinoxaline
Molecular Formula C20H19FN4
Molecular Weight 334.4g/mol
IUPAC Name 2-(4-fluorophenyl)-3-pentylimidazo[4,5-b]quinoxaline
Standard InChI InChI=1S/C20H19FN4/c1-2-3-6-13-25-19(14-9-11-15(21)12-10-14)24-18-20(25)23-17-8-5-4-7-16(17)22-18/h4-5,7-12H,2-3,6,13H2,1H3
Standard InChIKey CJBNEIGKIXDCEI-UHFFFAOYSA-N
SMILES CCCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)F
Canonical SMILES CCCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)F
PubChem Compound 1865806
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator